

Comparative analysis of N-Methylpiperazine-d4 from different vendors

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Compound of Interest

Compound Name: *N-Methylpiperazine-d4*

Cat. No.: *B039505*

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Comparative Analysis of N-Methylpiperazine-d4 from Leading Vendors

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **N-Methylpiperazine-d4**

In the landscape of stable isotope-labeled compounds, **N-Methylpiperazine-d4** serves as a critical internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The quality and purity of this reagent are paramount for generating accurate and reproducible experimental data. This guide provides a comparative analysis of **N-Methylpiperazine-d4** offered by prominent vendors, focusing on key quality attributes to aid researchers in making informed procurement decisions.

While lot-specific Certificates of Analysis (CoAs) providing precise quantitative data are not always publicly accessible, this guide consolidates the typically stated specifications from several major suppliers. The data presented in the tables below is representative of the quality standards advertised by these companies. For mission-critical applications, it is strongly recommended to request a lot-specific CoA from the vendor prior to purchase.

Quantitative Data Summary

The following tables summarize the key quality parameters for **N-Methylpiperazine-d4** from various vendors based on their online product descriptions.

Table 1: General Specifications

Vendor	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
LGC Standards	CDN-D-5877	343864-02-8	C ₅ D ₄ H ₈ N ₂	104.19
CDN Isotopes	D-5877	343864-02-8	C ₅ D ₄ H ₈ N ₂	104.19
Alfa Chemistry	343864-02-8	343864-02-8	C ₅ H ₈ D ₄ N ₂	104.19
MedChemExpress	HY-78871S2	343864-02-8	C ₅ H ₈ D ₄ N ₂	104.19

Table 2: Purity and Isotopic Enrichment

Vendor	Chemical Purity (Typical)	Isotopic Enrichment (atom % D) (Typical)	Analytical Method(s) Stated
LGC Standards	≥ 98% [1]	≥ 98% [1]	Not specified on product page
CDN Isotopes	≥ 98% [2]	≥ 98% [2]	Not specified on product page
Alfa Chemistry	≥ 98%	Information not readily available	Not specified on product page
MedChemExpress	Information not readily available	Information not readily available	NMR, GC-MS, LC-MS (for use as internal standard)

Note: The data in the table above is based on the general specifications provided by the vendors on their websites and may not reflect the exact values of a specific lot.

Experimental Protocols

The determination of chemical purity and isotopic enrichment of **N-Methylpiperazine-d4** is typically performed using a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate and quantify volatile impurities in the **N-Methylpiperazine-d4** sample.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane or methanol), is injected into the GC.
- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan data is acquired to identify impurities by comparing their mass spectra to a library (e.g., NIST). The purity is determined by calculating the peak area percentage of **N-Methylpiperazine-d4** relative to the total peak area of all detected compounds.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

This method quantifies the percentage of deuterium atoms in the **N-Methylpiperazine-d4** molecule.

- Instrumentation: A high-resolution mass spectrometer (e.g., LC-TOF MS or GC-MS).

- **Sample Introduction:** The sample can be introduced directly via an infusion pump or after chromatographic separation.
- **Ionization:** Electrospray ionization (ESI) in positive mode is commonly used for LC-MS, while electron ionization (EI) is used for GC-MS.
- **Data Acquisition:** High-resolution mass spectra are acquired over the m/z range of the molecular ion of **N-Methylpiperazine-d4** and its isotopologues.
- **Data Analysis:** The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

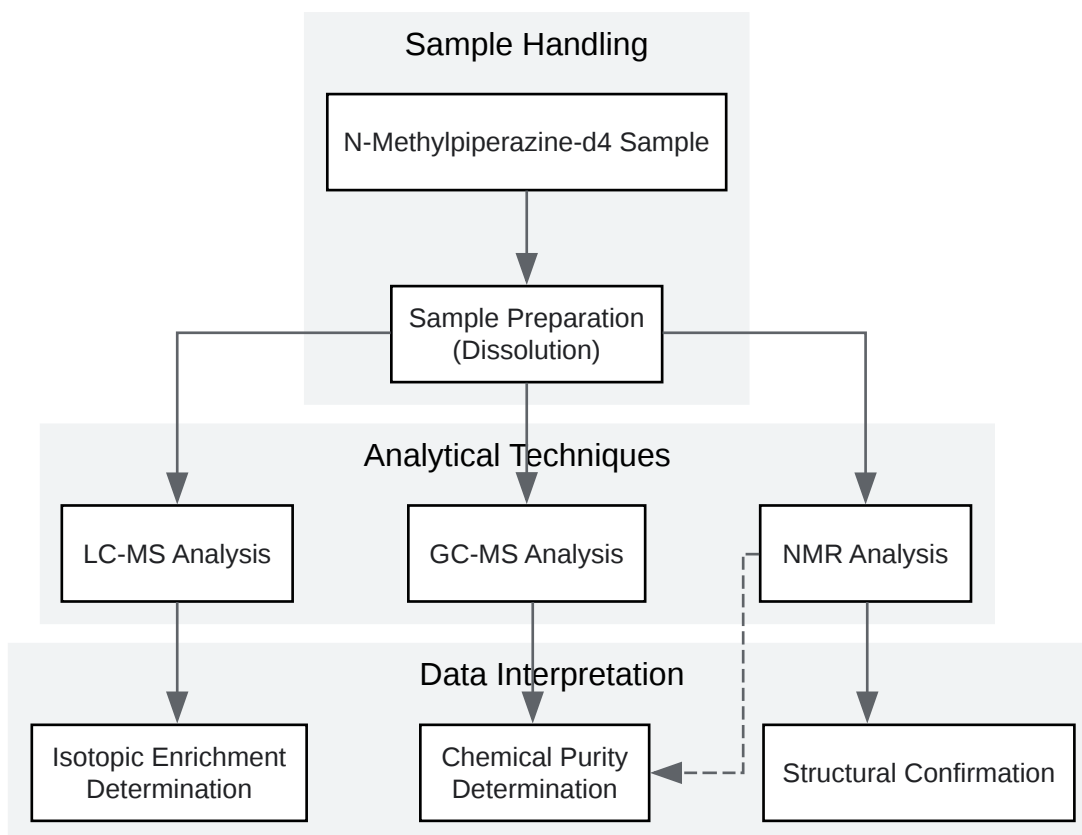
NMR spectroscopy is a powerful tool for confirming the structure of the molecule and assessing its purity.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
- **^1H NMR:** The ^1H NMR spectrum is used to identify and quantify any residual non-deuterated N-Methylpiperazine. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
- **^{13}C NMR:** The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule and can be used to identify carbon-containing impurities.
- **Quantitative NMR (qNMR):** For a precise purity assessment, a certified internal standard with a known concentration is added to the sample. The purity of the **N-Methylpiperazine-d4** is determined by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Visualizing the Workflow

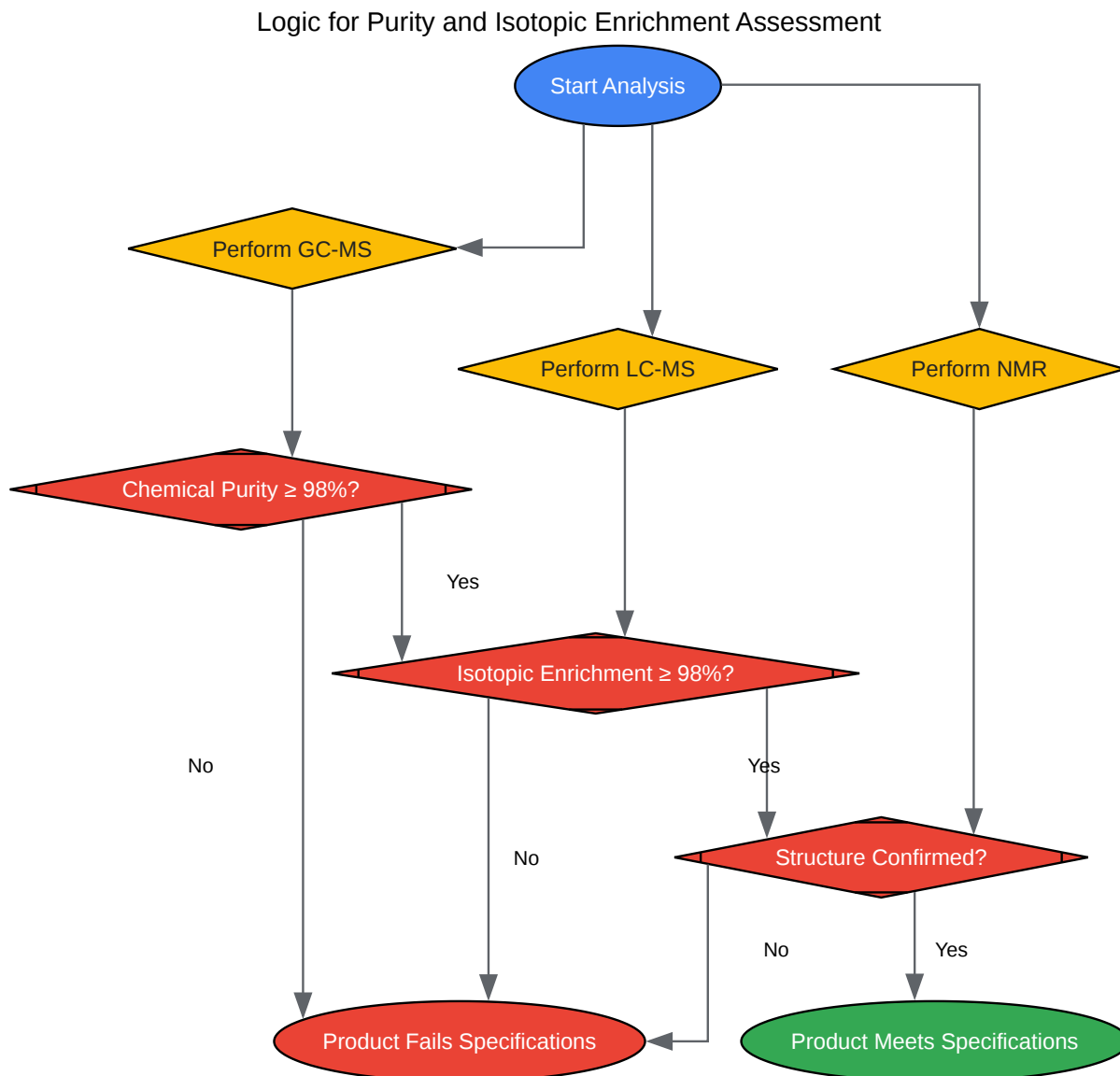
The following diagrams illustrate the typical workflows for the analysis of **N-Methylpiperazine-d4**.

Overall Experimental Workflow for N-Methylpiperazine-d4 Analysis



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Caption: Overall workflow for the analysis of **N-Methylpiperazine-d4**.



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Caption: Decision logic for assessing the quality of **N-Methylpiperazine-d4**.

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References

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